N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a pyrrole ring substituted with acetoxy and furanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the acetylation of a precursor pyrrole compound, followed by the introduction of the furanyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The furanyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The acetoxy and furanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3,4-Dihydroxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-thienyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-phenyl)-1-methyl-1H-pyrrol-2-yl]acetamide
Uniqueness
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is unique due to the presence of both acetoxy and furanyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
50618-96-7 |
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Molecular Formula |
C15H16N2O6 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[5-acetamido-4-acetyloxy-2-(furan-2-yl)-1-methylpyrrol-3-yl] acetate |
InChI |
InChI=1S/C15H16N2O6/c1-8(18)16-15-14(23-10(3)20)13(22-9(2)19)12(17(15)4)11-6-5-7-21-11/h5-7H,1-4H3,(H,16,18) |
InChI Key |
OBXJEHPWOLFXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(N1C)C2=CC=CO2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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